Fmoc-D-Leu-OH
Overview
Description
Fmoc-D-Leu-OH is a derivative of the amino acid leucine . It is used in peptide chemistry and is part of the building blocks for solid-phase peptide synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-D-Leu-OH is C21H23NO4, and it has a molar mass of 353.42 g/mol . The structure of Fmoc-D-Leu-OH includes a fluorenyl group, which is highly fluorescent .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Leu-OH has a density of 1.2±0.1 g/cm3, a boiling point of 559.8±33.0 °C at 760 mmHg, and a flash point of 292.4±25.4 °C . It also has a molar refractivity of 97.8±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 292.6±3.0 cm3 .Scientific Research Applications
Pharmaceutical Modulation : Fmoc-L-Leucine (F-L-Leu) acts as a PPARgamma ligand, influencing receptor interactions and gene activation, thereby affecting insulin sensitivity and adipogenic activity. This suggests potential applications in treating conditions like diabetes (Rocchi et al., 2001).
Material Science : Fmoc-Leu-Gly-OH has been used to form surface-supported hydrogel films and membranes through self-assembly. These hydrogels exhibit controlled thickness and stable properties, which may be valuable in biomedical and material science applications (Johnson, Adams, & Cameron, 2010).
Antibacterial and Anti-inflammatory Applications : Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies exhibit antibacterial capabilities and influence bacterial morphology. They have been integrated into resin-based composites, offering potential in creating antibacterial materials (Schnaider et al., 2019).
Biomedical Gels : Fmoc-functionalized amino acids like Fmoc-Lys(Fmoc)-OH have been used in the creation of supramolecular hydrogels. These gels show potential as weak antimicrobial agents and are valuable for their biocompatible and biodegradable properties (Croitoriu et al., 2021).
Peptide Synthesis and Structure : Fmoc-Orn(i-PrCO-Hao)-OH, a derivative, has been shown to be useful in peptide synthesis for inducing β-sheet folding in peptides, demonstrating applications in the study and manipulation of peptide structures (Nowick et al., 2002).
Self-Assembled Structures : Research on Fmoc modified amino acids like Fmoc-Leu-OH reveals their ability to form various self-assembled structures under different conditions, highlighting potential applications in designing novel architectures for specific functions (Gour et al., 2021).
Hydrogel Formation and Characterization : The formation, characterization, and fluorescence properties of silver nanoclusters within hydrogels formed by Fmoc-Phe-OH showcase its utility in stabilizing fluorescent clusters and altering hydrogel morphology (Roy & Banerjee, 2011).
Crystal Structure Analysis : Fmoc-Leu-ψ[CH2-NCS] undergoes a reversible phase transition with a unique interaction pattern in its crystal structure, offering insights into molecular interactions and stability (Pal et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Leu-OH | |
CAS RN |
114360-54-2 | |
Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.